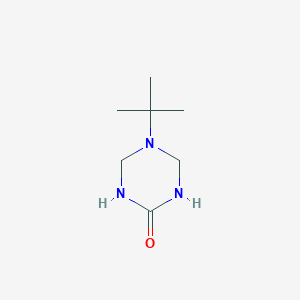

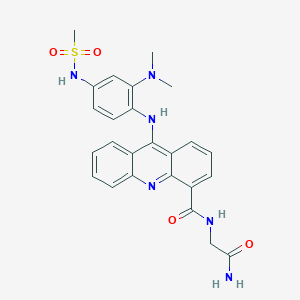

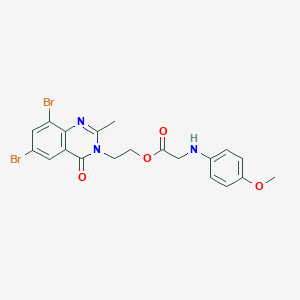

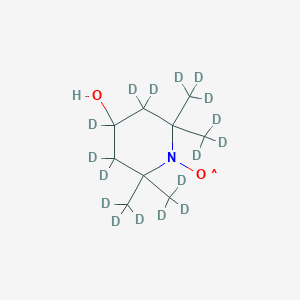

![molecular formula C19H31NOSn B033987 2-(三丁基锡基)苯并[d]噁唑 CAS No. 105494-68-6](/img/structure/B33987.png)

2-(三丁基锡基)苯并[d]噁唑

描述

Synthesis Analysis

The synthesis of 2-(Tributylstannyl)benzo[d]oxazole and related compounds often involves strategic routes to incorporate the tributylstannyl group into the benzo[d]oxazole framework. Techniques such as microwave irradiation, click chemistry, and the use of unstable intermediates like lithium thiolate have been employed to achieve efficient synthesis. For instance, ultrafast synthesis approaches have been developed for antimalarial drugs using benzo[d]oxazole-2-thiol and benzhydryl bromide, showcasing the versatility of methods available for synthesizing such compounds (Ramanjaneyulu et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of benzo[d]oxazole derivatives, including 2-(Tributylstannyl)benzo[d]oxazole, often relies on techniques such as 1H NMR, 13C NMR, IR, and mass spectral studies. Single crystal X-ray diffraction studies have been used to confirm the molecular structure of representative compounds, providing insights into the precise arrangement of atoms and the overall geometry of the molecule (Tangellamudi et al., 2018).

Chemical Reactions and Properties

2-(Tributylstannyl)benzo[d]oxazole and its analogs participate in a variety of chemical reactions, including palladium-catalyzed C-H arylation, which allows for further functionalization of the benzo[d]oxazole ring. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential for various applications (Zhu et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Tributylstannyl)benzo[d]oxazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of substitutions on the benzo[d]oxazole ring. For example, modifications like methoxy substitution have been shown to affect the morphology of aggregates formed by these compounds, which is relevant for their application in material science and optoelectronics (Torres et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(Tributylstannyl)benzo[d]oxazole, such as reactivity, stability, and interaction with other molecules, are critical for its use in synthetic chemistry and potential pharmacological applications. Studies have shown that these compounds can undergo various reactions, offering pathways to synthesize novel derivatives with desired biological or physical properties. For instance, the thermal reaction of alpha-azido esters with tributyltin hydride has been explored to produce cyclized triazole derivatives, highlighting the compound's versatility in chemical transformations (Benati et al., 2005).

科学研究应用

有机合成

2-(三丁基锡基)苯并[d]噁唑: 是一种用途广泛的有机合成试剂,特别是在构建苯并噁唑衍生物方面。由于这些衍生物具有生物学和药理学特性,因此它们是合成复杂分子的重要中间体。该化合物中的三丁基锡基作为锡烷来源用于 Stille 偶联反应,该反应对于在有机分子中建立碳-碳键至关重要 .

药物化学

在药物化学中,苯并噁唑衍生物表现出一系列生物活性,包括抗菌、抗真菌、抗癌和抗炎作用。2-(三丁基锡基)部分可用于将修饰引入苯并噁唑,增强其与生物靶标的相互作用并改善其类药物性质 .

材料科学

由于该化合物能够改变材料的物理性质,因此它在材料科学中得到应用。例如,它可用于合成具有特定电子特性的有机半导体,这对开发柔性电子和光电器件至关重要 .

催化

2-(三丁基锡基)苯并[d]噁唑: 可以在各种化学反应中充当配体或催化剂。它独特的结构使其能够稳定过渡态和中间体,从而提高催化过程的效率和选择性 .

环境化学

该化合物进行各种化学反应的能力使其在环境化学中具有价值,可用于解毒有害物质。它可用于合成降解或将污染物转化为危害较小的形式的化合物 .

纳米技术

在纳米技术中,2-(三丁基锡基)苯并[d]噁唑可用于制造具有特定性质的纳米材料。这些材料在药物递送、传感和成像等领域具有潜在的应用 .

分析化学

该化合物在分析化学中也很有用,它可以作为传感器和指示剂的一部分。它的化学结构允许开发针对各种分析物的灵敏和选择性检测方法 .

高分子化学

最后,2-(三丁基锡基)苯并[d]噁唑用于高分子化学中合成具有特定功能的聚合物。这些聚合物可以在生物医学到工业用途的范围内应用,例如涂层、粘合剂等 .

安全和危害

属性

IUPAC Name |

1,3-benzoxazol-2-yl(tributyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRSGOBSSXLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396127 | |

| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105494-68-6 | |

| Record name | 2-(Tributylstannyl)benzo[d]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

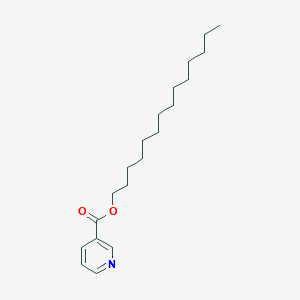

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)